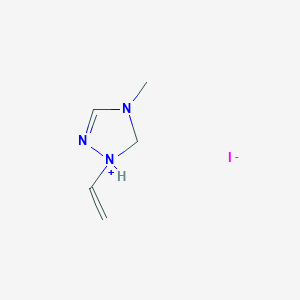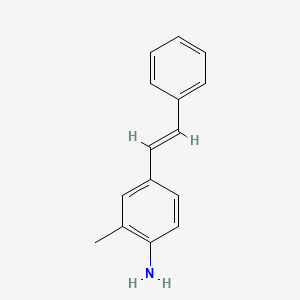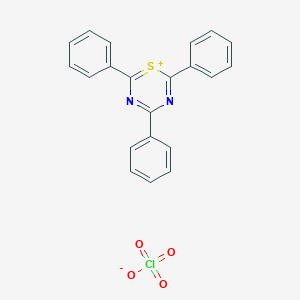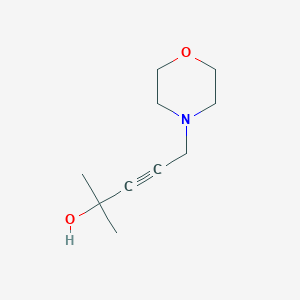
2-Hydroxy-5-(sulfooxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(sulfooxy)benzoic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(sulfooxy)benzoic acid can be synthesized through the sulfonation of salicylic acid. The reaction typically involves the use of concentrated sulfuric acid as a sulfonating agent. The process can be summarized as follows:
Reactants: Salicylic acid and concentrated sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 100-150°C.
Procedure: Salicylic acid is dissolved in concentrated sulfuric acid, and the mixture is heated to the desired temperature. The reaction is allowed to proceed for a specific duration, after which the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle large quantities of reactants.
Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(sulfooxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, and are conducted under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of sulfonic acid derivatives or quinones.
Reduction: Reduction can yield hydroxylated or aminated derivatives.
Substitution: Substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
2-Hydroxy-5-(sulfooxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays and as a reagent in the analysis of proteins and enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(sulfooxy)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their activity and function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
2-Hydroxy-5-(sulfooxy)benzoic acid can be compared with other similar compounds, such as:
Salicylic Acid: The parent compound, which lacks the sulfonic acid group.
Sulfosalicylic Acid: Another derivative with similar properties but different substitution patterns.
Benzoic Acid Derivatives: Compounds with various functional groups attached to the benzene ring, such as 2-hydroxybenzoic acid and 3-carboxy-4-hydroxybenzenesulfonic acid.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable in scientific research, industrial processes, and potential therapeutic uses.
Properties
CAS No. |
78325-10-7 |
|---|---|
Molecular Formula |
C7H6O7S |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
2-hydroxy-5-sulfooxybenzoic acid |
InChI |
InChI=1S/C7H6O7S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
XKAUVSKGVSQBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
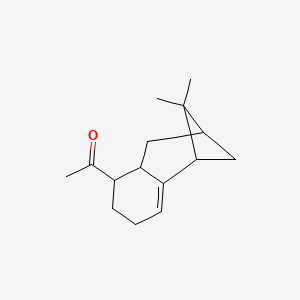
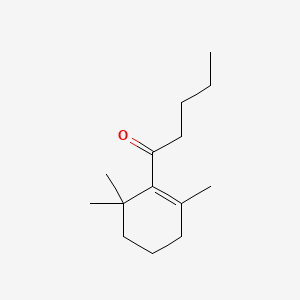
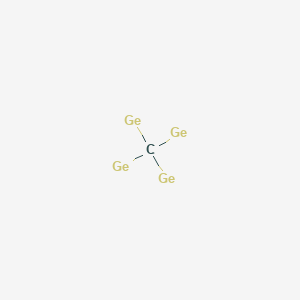
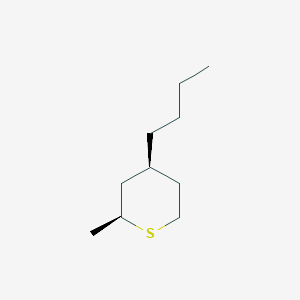

![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
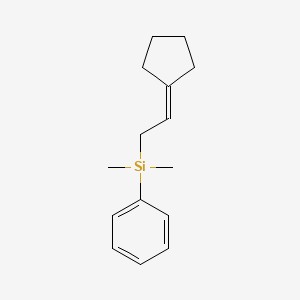
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
